4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-13-26-18-14-17(20-15(2)21-18)23-9-11-24(12-10-23)19(25)22-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREUOOPYHFSIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a piperazine derivative that has drawn attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.43 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a phenyl group, which are critical for its biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound may act as a selective serotonin reuptake inhibitor (SSRI), contributing to its antidepressant effects .
- Antipsychotic Properties : The piperazine scaffold is commonly associated with antipsychotic medications. Preliminary studies suggest that this compound may exhibit antipsychotic-like effects in animal models, potentially by antagonizing dopamine receptors .
- Neuroprotective Effects : Some derivatives of piperazine have demonstrated neuroprotective properties against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .
The biological activity of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can be attributed to several mechanisms:
- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors, influencing mood and behavior.
- Signal Transduction Modulation : It may affect intracellular signaling pathways associated with neuroprotection and synaptic plasticity, crucial for learning and memory processes.
Case Study 1: Antidepressant Efficacy
A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, suggesting potential for clinical application in treating depression .
Case Study 2: Neuroprotection in Models of Stroke
In vitro experiments showed that the compound protected neuronal cells from ischemic damage in cultured neurons exposed to oxygen-glucose deprivation. This suggests its potential utility in stroke therapy and warrants further investigation into its neuroprotective mechanisms .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Overview
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound notable for its complex molecular structure and potential biological activities. The compound features a pyrimidine ring with specific substitutions that enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide exhibit various biological activities, including:
- GPR119 Receptor Agonism : This compound has been identified as a GPR119 receptor agonist, which is significant for its potential in treating metabolic disorders such as diabetes and obesity. GPR119 activation is associated with increased insulin secretion and improved glucose homeostasis .
- CNS Activity : Due to its piperazine structure, the compound may exhibit central nervous system (CNS) activity, potentially influencing mood and anxiety disorders. Similar compounds have demonstrated anxiolytic and antidepressant effects.
Synthetic Pathways
The synthesis of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide can be achieved through various methods, including:
- Pyrimidine Functionalization : Modifying the pyrimidine ring to introduce the propoxy and methyl groups.
- Piperazine Coupling : Reacting the functionalized pyrimidine with a phenylpiperazine derivative under controlled conditions to form the final carboxamide product.
These synthetic routes are essential for producing analogs with enhanced pharmacological properties.
Applications in Research
The applications of this compound in scientific research include:
- Drug Development : As a lead compound for developing new drugs targeting metabolic diseases, particularly those involving GPR119 receptors.
- Pharmacological Studies : Investigating the pharmacodynamics and pharmacokinetics of the compound to understand its therapeutic potential and safety profile.
- Structure–Activity Relationship (SAR) Studies : Analyzing how structural modifications affect biological activity, which is crucial for optimizing drug candidates.
Vergleich Mit ähnlichen Verbindungen
4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide
- Structure : Replaces the pyrimidine core with an indole ring.
- Activity : Identified as a GOT1 inhibitor via high-throughput screening but initially exhibited suboptimal potency (IC₅₀ >100 µM). Medicinal chemistry optimization improved potency by >10-fold, making it a lead candidate for PDAC therapy .
- Pharmacokinetics (PK) : Mouse PK studies highlighted metabolic instability, prompting further structural refinements .
PF-04859989
- Structure : Contains a hydroxamate group instead of a carboxamide.
- Activity: Dual inhibitor of GOT1 and kynurenine aminotransferase 2 (KAT2), with IC₅₀ values in the micromolar range. However, rapid O-glucuronidation of the hydroxamate limits its in vivo utility .
N-(1,3-Benzothiazol-7-yl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
- Structure : Benzothiazole substituent on the carboxamide group.
- Activity : Moderate GOT1 inhibition (IC₅₀ = 100 µM), suggesting that bulkier aromatic groups reduce binding efficiency .
Derivatives with Modified Pyrimidine Substituents
N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946231-93-2)
- Structure : Isopropoxy substitution at position 6 and chloro-fluorophenyl carboxamide.
- No direct potency data reported, but structural similarities suggest comparable GOT1 inhibition .
4-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (CAS: 1797957-80-2)
- Structure : Cyclopropyl and thiophenmethyl substituents.
- Activity: Targets unknown; the thiophene group may confer distinct electronic properties for alternative enzyme interactions .
Carboxamide Variants with Diverse Aromatic Substitutions
N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4)
- Structure: Quinazolinone core with a chlorophenyl carboxamide.
- Activity: Demonstrated 45.2% yield and melting point of 197.9–199.6°C.
4-(3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)-N-phenylpiperazine-1-carboxamide
- Structure : Thiadiazole ring with methoxyphenyl substitution.
- Activity: Targets fatty-acid amide hydrolase 1 (FAAH1), highlighting how minor structural changes redirect selectivity away from GOT1 .
Data Tables
Table 1: Comparative Analysis of GOT1 Inhibitors
| Compound Name | Core Structure | Key Substituents | IC₅₀ (µM) | Target Selectivity | PK Challenges |
|---|---|---|---|---|---|
| 4-(2-Methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | Pyrimidine | Methyl, propoxy, phenyl | N/A | GOT1 | Under investigation |
| 4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide | Indole | Phenyl | >100 | GOT1 | Metabolic instability |
| PF-04859989 | Hydroxamate | Aryl hydroxamate | ~10 | GOT1, KAT2 | Rapid glucuronidation |
| 4-(6-Chloro-1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | Indole | Chlorophenyl | 46 | GOT1 | N/A |
Table 2: Impact of Substituents on Physicochemical Properties
| Compound Name | Substituent Position 6 | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) | Quinazolinone | 197.9–199.6 | 45.2 |
| N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) | Fluorophenyl | 196.5–197.8 | 57.3 |
Key Findings and Implications
Structural Determinants of Potency :
- Pyrimidine-based analogues (e.g., 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide) show promise due to their balanced hydrophobicity and enzyme-binding efficiency .
- Indole derivatives require halogenation (e.g., 6-chloro substitution) to enhance potency, as seen in the 46 µM IC₅₀ of 4-(6-Chloro-1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide .
PK Optimization Challenges :
- Hydroxamate-containing compounds (e.g., PF-04859989) face rapid metabolism, necessitating functional group replacements .
- Propoxy and isopropoxy groups improve metabolic stability compared to smaller alkoxy substituents .
Therapeutic Potential: GOT1 inhibitors are primarily explored for PDAC, but structural diversification (e.g., thiadiazole derivatives) opens avenues for targeting other enzymes like FAAH1 .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclization of 1,3-dicarbonyl derivatives with amidines or urea under acidic conditions .
- Step 2 : Functionalization of the piperazine ring. For example, coupling the pyrimidine intermediate with N-phenylpiperazine-1-carboxamide using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Optimized conditions include refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) with KCO as a base, achieving yields of 58–65% .
- Step 3 : Purification via column chromatography or recrystallization, with purity validated by HPLC (>98%) .
Basic: What analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d) confirm substituent positions and piperazine ring conformation. Key signals include aromatic protons (δ 7.2–8.8 ppm) and piperazine methylene groups (δ 3.1–4.0 ppm) .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrimidine moieties). Monoclinic crystal systems (space group P21/c) are common, with unit cell parameters a ≈ 9.99 Å, b ≈ 9.98 Å, c ≈ 31.20 Å .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 657.2398) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Substituent Effects :
- Pyrimidine Ring : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6-position enhance metabolic stability by reducing CYP450-mediated oxidation .
- Piperazine Carboxamide : N-Phenyl substitution improves blood-brain barrier permeability, while morpholine derivatives increase solubility .
- Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro potency (e.g., enzyme inhibition IC) and ADME properties (e.g., microsomal stability assays) .
Advanced: How should researchers resolve contradictions in biological activity data across different assays?
- Orthogonal Assays : Validate target engagement using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.
- Structural Validation : Compare X-ray co-crystal structures of the compound bound to its target (e.g., kinase domains) to confirm binding modes .
- Data Normalization : Account for assay-specific variables (e.g., ATP concentrations in kinase assays) using standardized controls .
Methodological: What computational strategies predict the compound’s binding mode and off-target risks?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D receptors). Prioritize poses with hydrogen bonds to the carboxamide group and π-π stacking with the pyrimidine ring .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and conformational flexibility .
- Off-Target Screening : Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors) .
Advanced: What strategies enhance metabolic stability without compromising potency?
- Introduce Fluorine : Replace propoxy groups with trifluoromethyl (-CF) to block oxidative metabolism at the pyrimidine 6-position .
- Isosteric Replacement : Substitute the piperazine ring with a tetrahydroisoquinoline scaffold to reduce CYP3A4-mediated N-dealkylation .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve oral bioavailability .
Methodological: How to design experiments to validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein in lysates or live cells after compound treatment .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with the target, followed by LC-MS/MS identification .
Advanced: What are the key considerations for scaling up synthesis from milligrams to grams?
- Reaction Optimization : Transition from batch to continuous flow reactors to improve heat transfer and reduce side reactions .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .
Methodological: How to analyze the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in preclinical models?
- In Vivo PK Studies : Administer the compound intravenously/orally to rodents; collect plasma at intervals for LC-MS/MS analysis to calculate AUC, C, and half-life .
- PD Biomarkers : Corrogate plasma concentrations with target modulation (e.g., receptor occupancy via PET imaging) .
Advanced: How can researchers leverage crystallographic data to overcome solubility challenges?
- Co-Crystallization : Co-crystallize the compound with cyclodextrins or co-formers (e.g., succinic acid) to enhance aqueous solubility while maintaining crystallinity .
- Polymorph Screening : Use high-throughput crystallization robots to identify metastable polymorphs with improved dissolution rates .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
